1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate
Overview
Description
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a chlorine atom attached to a pyrrolidine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Chlorination: The chlorine atom is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing/reducing agents (e.g., hydrogen peroxide, sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in binding studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes.
Comparison with Similar Compounds
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate: This compound has an amino group instead of a chlorine atom, which affects its reactivity and applications.
1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate: This compound has a bromine atom instead of a chlorine atom, leading to different chemical properties and reactivity.
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-nitrophenoxy)pyrrolidine-1,2-dicarboxylate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.
Biological Activity
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHClNO and a molecular weight of 263.72 g/mol. It features a pyrrolidine ring with tert-butyl and methyl substituents, along with a chlorinated carbon atom. The chirality at positions 2 and 4 (2S, 4R configuration) is crucial for its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
- Neuroprotective Effects : There is emerging evidence that pyrrolidine derivatives may protect neuronal cells from oxidative stress and neuroinflammation, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dicarboxylate moiety allows the compound to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways .
- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl group may facilitate insertion into lipid membranes, affecting membrane fluidity and integrity .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with a chlorinated pyrrolidine core exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of chlorine enhances antimicrobial potency due to increased lipophilicity and membrane penetration abilities.
Neuroprotective Study
In another investigation focusing on neuroprotection, researchers assessed the effects of related pyrrolidine compounds on neuronal cells exposed to oxidative stress. The results showed that these compounds reduced cell death significantly compared to controls. Mechanistic studies suggested that they may upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key features:
Compound Name | CAS Number | Biological Activity | Unique Features |
---|---|---|---|
This compound | 169032-99-9 | Antimicrobial, anticancer | Chlorinated pyrrolidine |
Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate | 1146160-08-8 | Anticancer | Contains a Boc protecting group |
(2S,4R)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | 334999-32-5 | Neuroprotective | Amino group substitution |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKQYQOTERJNHJ-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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